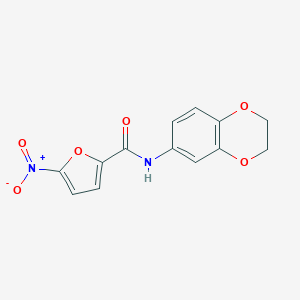![molecular formula C22H29N3O4 B246161 N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B246161.png)
N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate transporters are responsible for regulating the concentration of glutamate in the synaptic cleft, and their dysfunction has been implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. TFB-TBOA has been used extensively in scientific research to study the role of glutamate transporters in these disorders.
Mécanisme D'action
N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide works by inhibiting the activity of glutamate transporters, which are responsible for removing glutamate from the synaptic cleft. This leads to an increase in the concentration of glutamate in the synaptic cleft, which can have both beneficial and detrimental effects on neuronal function. N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide has been shown to have a high degree of selectivity for the glutamate transporter subtype EAAT2, which is primarily expressed in astrocytes.
Biochemical and Physiological Effects
N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the concentration of glutamate in the synaptic cleft, which can lead to increased excitability and synaptic plasticity. N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide has also been shown to have anti-inflammatory effects, and to reduce the production of reactive oxygen species in astrocytes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide in lab experiments is its high degree of selectivity for the glutamate transporter subtype EAAT2. This allows researchers to study the specific role of this transporter in neurological disorders, without affecting other glutamate transporters. However, N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide has a relatively short half-life, which can make it difficult to use in certain experimental settings. Additionally, N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide is not suitable for use in clinical trials, as it has not been tested for safety and efficacy in humans.
Orientations Futures
There are a number of future directions for research involving N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide. One area of interest is the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide has been shown to be effective in reducing neuronal damage in animal models of these diseases, and further research is needed to determine whether it could be a viable treatment option for humans. Another area of interest is the potential use of N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide in combination with other drugs to treat neurological disorders. For example, N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide has been shown to enhance the efficacy of certain anti-seizure medications in animal models of epilepsy.
Méthodes De Synthèse
N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide is synthesized through a multi-step process involving the reaction of 3,4,5-trimethoxybenzoic acid with 4-ethylpiperazine, followed by the addition of 4-nitrophenyl chloroformate and subsequent reduction with sodium dithionite. The resulting intermediate is then coupled with 4-aminophenylboronic acid to yield N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide.
Applications De Recherche Scientifique
N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide has been used extensively in scientific research to study the role of glutamate transporters in neurological disorders. It has been shown to be effective in reducing seizure activity in animal models of epilepsy, as well as in preventing neuronal damage following stroke. N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide has also been used to study the role of glutamate transporters in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C22H29N3O4 |
|---|---|
Poids moléculaire |
399.5 g/mol |
Nom IUPAC |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H29N3O4/c1-5-24-10-12-25(13-11-24)18-8-6-17(7-9-18)23-22(26)16-14-19(27-2)21(29-4)20(15-16)28-3/h6-9,14-15H,5,10-13H2,1-4H3,(H,23,26) |
Clé InChI |
RSAKDYYFUNSNDO-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canonique |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Bromo-4-methoxybenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B246083.png)


![(3,5-Dimethoxy-phenyl)-[4-(2-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246087.png)
![(3,5-Dimethoxy-phenyl)-[4-(3-nitro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B246088.png)


![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B246094.png)
![N-[4-(dimethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B246096.png)
![N-{3-[(3,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B246098.png)

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B246100.png)
![5-bromo-N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B246104.png)
